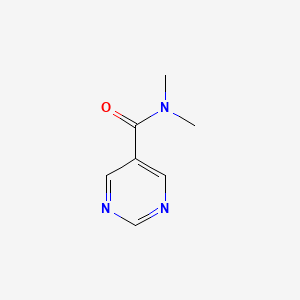

N,N-dimethylpyrimidine-5-carboxamide

Vue d'ensemble

Description

N,N-dimethylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Applications

Targeting Viral Proteases

Recent studies have identified N,N-dimethylpyrimidine-5-carboxamide derivatives as potential inhibitors of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. A series of pyridopyrrolopyrimidine compounds linked with carboxamide groups exhibited potent antiviral activity against COVID-19. In vitro assays demonstrated that certain derivatives could inhibit viral growth by over 90% at low concentrations, with minimal cytotoxic effects on host cells .

Molecular Docking Studies

Molecular docking simulations have shown that these compounds interact favorably with the active site of the viral protease, suggesting a mechanism for their inhibitory action. For instance, one derivative demonstrated an IC50 value of 3.22 µM against Mpro, indicating a strong potential for further development as therapeutic agents against SARS-CoV-2 .

Antibacterial Applications

Inhibition of Mycobacterium tuberculosis

This compound has also been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). A study focused on the synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides revealed that modifications to the pyrimidine core significantly influenced antibacterial activity. The structure-activity relationship (SAR) analysis indicated that specific functional groups were critical for retaining potency against Mtb .

Case Study: SAR and Activity

The SAR study highlighted that compounds with a benzyl group at a specific position exhibited enhanced activity compared to other configurations. This finding underscores the importance of chemical structure in developing effective antibacterial agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound derivatives. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Propriétés

Formule moléculaire |

C7H9N3O |

|---|---|

Poids moléculaire |

151.17 g/mol |

Nom IUPAC |

N,N-dimethylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 |

Clé InChI |

WHXFPACQVZIETN-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)C1=CN=CN=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.